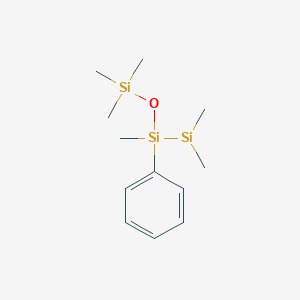
CID 78068274
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78068274” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinct chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78068274” involves specific reaction conditions and reagents. The preparation methods typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that provide the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product formation.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions. These may include acids, bases, oxidizing agents, or reducing agents, depending on the desired transformation.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large-scale reactors to produce significant quantities of the compound.
Optimization of Conditions: The reaction conditions are optimized for maximum yield and purity.
Purification Processes: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “CID 78068274” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
The compound “CID 78068274” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of materials, chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of “CID 78068274” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins, enzymes, or receptors in the body.
Modulating Pathways: The binding leads to modulation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Cellular Effects: The compound may affect cellular processes such as signal transduction, gene expression, or metabolic pathways.
Eigenschaften
Molekularformel |
C12H23OSi3 |
|---|---|
Molekulargewicht |
267.57 g/mol |
InChI |
InChI=1S/C12H23OSi3/c1-14(2)16(6,13-15(3,4)5)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
NTNFDMUFGMLEIH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


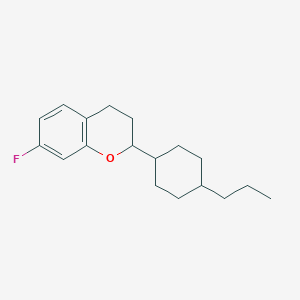
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)

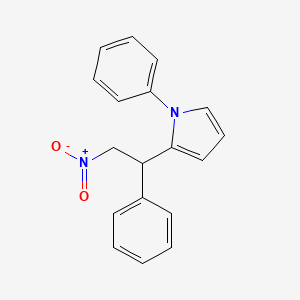


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
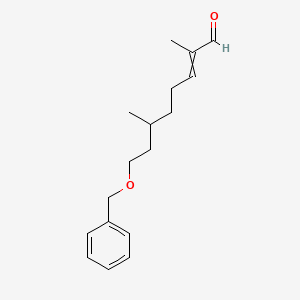
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
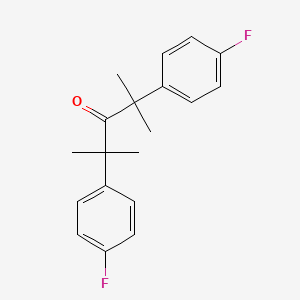
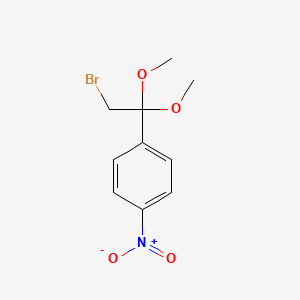
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
